molecular formula C18H21IN6O3 B12911467 (2R,3R,4S,5S)-2-(6-(3-iodobenzylamino)-9H-purin-9-yl)-4-(aminomethyl)-5-(hydroxymethyl)-tetrahydrofuran-3-ol CAS No. 522607-99-4

(2R,3R,4S,5S)-2-(6-(3-iodobenzylamino)-9H-purin-9-yl)-4-(aminomethyl)-5-(hydroxymethyl)-tetrahydrofuran-3-ol

Cat. No.: B12911467
CAS No.: 522607-99-4
M. Wt: 496.3 g/mol
InChI Key: WNYCSKXAMBKIQP-HOPMXRPOSA-N
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Description

The compound “(2R,3R,4S,5S)-4-(Aminomethyl)-5-(hydroxymethyl)-2-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)tetrahydrofuran-3-ol” is a complex organic molecule that features a purine base attached to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the purine base, the iodination of the benzyl group, and the attachment of the tetrahydrofuran ring. Typical reaction conditions might include:

    Formation of the purine base: This could involve the use of formamide and cyanamide under high-temperature conditions.

    Iodination of the benzyl group: This step might use iodine and a suitable oxidizing agent.

    Attachment of the tetrahydrofuran ring: This could involve a cyclization reaction using a suitable catalyst.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The iodinated benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Common reagents include sodium azide or thiol compounds.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of azides or thiols.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential use as a therapeutic agent due to its unique structure.

    Industry: Used in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors, modulating their activity. The purine base suggests potential interactions with nucleic acids or proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds might include other purine derivatives or tetrahydrofuran-containing molecules. The unique iodinated benzyl group distinguishes this compound from others, potentially offering unique biological activity or chemical reactivity.

List of Similar Compounds

    Adenosine: A purine nucleoside with similar structural features.

    Ribavirin: An antiviral drug with a similar purine base.

    Tetrahydrofuran derivatives: Compounds containing the tetrahydrofuran ring.

Properties

CAS No.

522607-99-4

Molecular Formula

C18H21IN6O3

Molecular Weight

496.3 g/mol

IUPAC Name

(2R,3R,4S,5S)-4-(aminomethyl)-5-(hydroxymethyl)-2-[6-[(3-iodophenyl)methylamino]purin-9-yl]oxolan-3-ol

InChI

InChI=1S/C18H21IN6O3/c19-11-3-1-2-10(4-11)6-21-16-14-17(23-8-22-16)25(9-24-14)18-15(27)12(5-20)13(7-26)28-18/h1-4,8-9,12-13,15,18,26-27H,5-7,20H2,(H,21,22,23)/t12-,13-,15-,18-/m1/s1

InChI Key

WNYCSKXAMBKIQP-HOPMXRPOSA-N

Isomeric SMILES

C1=CC(=CC(=C1)I)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)CN)O

Canonical SMILES

C1=CC(=CC(=C1)I)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)CN)O

Origin of Product

United States

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